
2-乙酰基-1,2,3,4-四氢异喹啉-7-胺
描述
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the molecular formula C11H14N2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
科学研究应用
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For example, the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions can yield 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Pictet-Spengler reaction remains a viable method for large-scale synthesis, given its efficiency and the availability of starting materials.
化学反应分析
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated tetrahydroisoquinoline derivatives.
作用机制
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which can lead to neuroprotective outcomes. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A dimethoxy derivative known for its neuroprotective properties.
Uniqueness
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its potential therapeutic applications .
属性
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFMJLNNGXNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510474 | |
| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81885-67-8 | |
| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


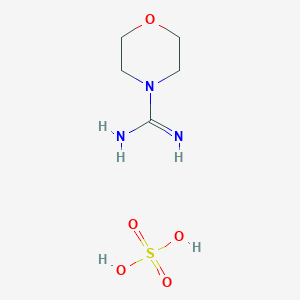
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

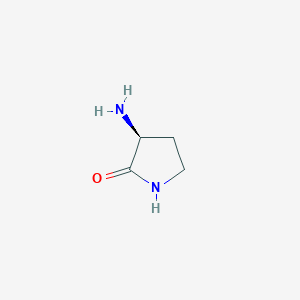


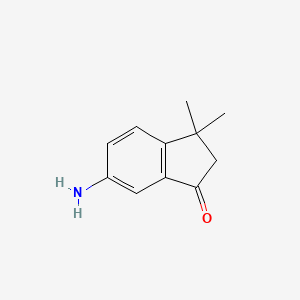
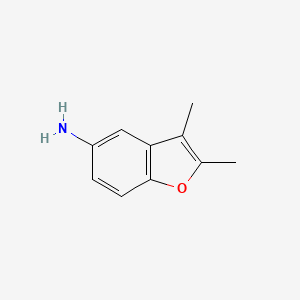

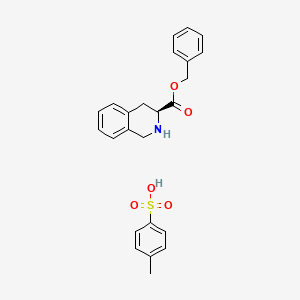

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
